molecular formula C17H25N3O5S B4426641 ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate

ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate

Cat. No. B4426641
M. Wt: 383.5 g/mol
InChI Key: YIFMVPGLSDFIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate, also known as E-64d, is a chemical compound that has been widely used in scientific research for its inhibitory effects on cysteine proteases. Cysteine proteases are enzymes that play important roles in various physiological processes, including protein degradation, antigen processing, and apoptosis. E-64d has been shown to be a potent and selective inhibitor of cysteine proteases, making it a valuable tool for studying the functions of these enzymes in vitro and in vivo.

Mechanism of Action

Ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the thiol group of the catalytic cysteine residue, thereby preventing the enzyme from carrying out its normal functions. This compound has been shown to be a highly specific inhibitor of cysteine proteases, with little or no effect on other classes of proteases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, depending on the specific cysteine protease being inhibited. For example, inhibition of cathepsin B by this compound has been shown to reduce the invasion and metastasis of cancer cells, while inhibition of calpains by this compound has been shown to reduce the degradation of myofibrillar proteins in muscle cells. This compound has also been shown to induce autophagy and inhibit apoptosis in certain cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate in lab experiments is its high selectivity for cysteine proteases. This allows researchers to specifically target these enzymes without affecting other proteases or cellular processes. This compound is also relatively easy to use and has a long half-life, which makes it suitable for both in vitro and in vivo experiments. However, one limitation of using this compound is its irreversible binding to the active site of the enzyme, which can make it difficult to study the effects of reversible inhibition. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate and its effects on cysteine proteases. One area of interest is the development of more potent and selective inhibitors of specific cysteine proteases, which could have therapeutic applications in diseases such as cancer and neurodegenerative disorders. Another area of interest is the study of the role of cysteine proteases in autophagy and apoptosis, and the potential use of this compound as a tool to modulate these processes. Finally, further research is needed to explore the potential toxic effects of this compound and to develop strategies to minimize these effects in lab experiments.

Scientific Research Applications

Ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate has been widely used in scientific research for its inhibitory effects on cysteine proteases. It has been shown to be a potent and selective inhibitor of cathepsins B, H, and L, as well as other cysteine proteases such as calpains and caspases. This compound has been used to study the functions of these enzymes in various physiological processes, including autophagy, apoptosis, and inflammation.

properties

IUPAC Name

ethyl 4-[4-[ethylsulfonyl(methyl)amino]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-4-25-17(22)20-12-10-19(11-13-20)16(21)14-6-8-15(9-7-14)18(3)26(23,24)5-2/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFMVPGLSDFIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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